1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
Descripción
This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused pyrazole-quinoline core. Its structure includes a 3-chloro-4-methylphenyl group at position 1, a 3,4-dimethylphenyl group at position 3, and a methoxy substituent at position 8 (Fig. 1). These substituents influence its physicochemical properties, such as lipophilicity (logP = ~6.59, inferred from structurally similar compound G360-0716 in ) and molecular weight (~417–447 g/mol, based on analogs in ). The chloro and methyl groups enhance steric bulk and electron-withdrawing effects, while the methoxy group contributes to hydrogen-bonding capacity .
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O/c1-15-5-7-18(11-17(15)3)25-22-14-28-24-10-9-20(31-4)13-21(24)26(22)30(29-25)19-8-6-16(2)23(27)12-19/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMSTFMBXVIRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=C(C=C5)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C18H18ClN5O
- Molecular Weight : 355.83 g/mol
- IUPAC Name : this compound
The compound exhibits its biological activity primarily through inhibition of specific protein kinases involved in cancer cell proliferation and survival. Notably, it has shown potential as an inhibitor of mutant forms of receptor tyrosine kinases such as KIT and PDGFRA. These kinases are often implicated in various cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis.
Antitumor Activity
Recent studies have demonstrated that this compound effectively inhibits the growth of cancer cell lines harboring specific mutations in the KIT and PDGFRA genes. The half-maximal inhibitory concentration (IC50) values for these targets have been reported in the subnanomolar range, indicating potent activity.
| Target | IC50 (nM) | Effect |
|---|---|---|
| KIT (D816V mutation) | < 1 | Inhibition of cell proliferation |
| PDGFRA (D842V mutation) | < 1 | Induction of apoptosis |
Neuroprotective Effects
In addition to its antitumor properties, the compound has shown neuroprotective effects in preclinical models of neurodegenerative diseases. It appears to modulate signaling pathways associated with neuronal survival and apoptosis.
Study 1: In Vitro Analysis
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was linked to the inhibition of the MAPK/ERK signaling pathway.
Study 2: Animal Models
In vivo studies using mouse models of GISTs showed that administration of the compound led to tumor regression and prolonged survival compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of the tumor microenvironment.
Toxicological Profile
While the compound shows promising biological activity, it is crucial to consider its toxicity profile. Preliminary assessments indicate that it may exhibit toxicity towards aquatic life and has potential reproductive toxicity concerns based on regulatory data.
| Toxicity Endpoint | Description |
|---|---|
| Aquatic Toxicity | Very toxic to aquatic life |
| Reproductive Toxicity | Suspected of damaging fertility |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[4,3-c]quinolines exhibit diverse bioactivities depending on substituent patterns. Key comparisons include:
Notes:
- Chloro vs. Fluoro Substituents: The target compound’s 3-Cl-4-MePh group (vs.
- Methoxy Positioning: Addition of a second methoxy at position 7 (C350-0522) improves aqueous solubility compared to the mono-methoxy target compound .
- Amino vs. Methyl Groups: and highlight 3-amino derivatives (e.g., 3-NH2-pyrazoloquinolines), which exhibit lower logP and enhanced hydrogen-bonding capacity for target-specific interactions .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : Compounds like C350-0522 (MW 447.9) approach the upper limit of Lipinski’s Rule of Five, which may limit oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
